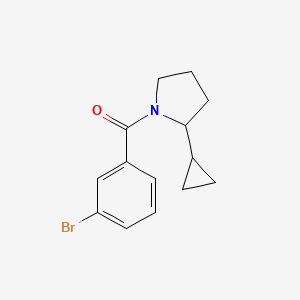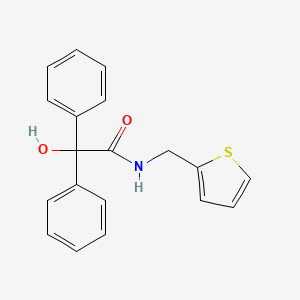![molecular formula C15H17NO2 B6639389 [3-(2-Phenoxyethylamino)phenyl]methanol](/img/structure/B6639389.png)
[3-(2-Phenoxyethylamino)phenyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(2-Phenoxyethylamino)phenyl]methanol, also known as Phenoxybenzamine, is a chemical compound that belongs to the class of alpha-adrenergic blockers. It was first synthesized in 1947 by the chemist Harold A. Alkire. Since then, it has been used in various scientific research applications, particularly in the field of pharmacology.
Mécanisme D'action
[3-(2-Phenoxyethylamino)phenyl]methanolmine works by irreversibly binding to alpha receptors, thereby preventing the action of adrenaline and noradrenaline on these receptors. This leads to vasodilation, which results in a decrease in blood pressure. Additionally, [3-(2-Phenoxyethylamino)phenyl]methanolmine can also inhibit the release of catecholamines, which are hormones that play a role in the body's stress response.
Biochemical and Physiological Effects:
[3-(2-Phenoxyethylamino)phenyl]methanolmine has been shown to have a number of biochemical and physiological effects. It can cause a decrease in blood pressure, heart rate, and cardiac output. It can also cause vasodilation, which can improve blood flow to certain areas of the body. Additionally, [3-(2-Phenoxyethylamino)phenyl]methanolmine can cause relaxation of smooth muscle, which can be useful in the treatment of conditions such as urinary retention.
Avantages Et Limitations Des Expériences En Laboratoire
[3-(2-Phenoxyethylamino)phenyl]methanolmine has several advantages for use in lab experiments. It is a well-established alpha-adrenergic blocker, which means that its mechanism of action is well-understood. It is also relatively easy to synthesize, and is readily available from commercial sources. However, there are some limitations to its use. [3-(2-Phenoxyethylamino)phenyl]methanolmine is an irreversible alpha-blocker, which means that its effects can be long-lasting. This can make it difficult to study the short-term effects of alpha-blockade. Additionally, [3-(2-Phenoxyethylamino)phenyl]methanolmine can cause a number of side effects, which can complicate the interpretation of experimental results.
Orientations Futures
There are several areas of future research that could be explored with regards to [3-(2-Phenoxyethylamino)phenyl]methanolmine. One potential direction is the development of more selective alpha-blockers, which could have fewer side effects than [3-(2-Phenoxyethylamino)phenyl]methanolmine. Additionally, further research could be conducted to better understand the long-term effects of alpha-blockade, particularly with regards to cardiovascular health. Finally, [3-(2-Phenoxyethylamino)phenyl]methanolmine could be studied in combination with other drugs to determine whether it could be used as part of a multi-drug therapy for conditions such as hypertension.
Méthodes De Synthèse
The synthesis of [3-(2-Phenoxyethylamino)phenyl]methanolmine involves the reaction of 3-nitrobenzyl chloride with 2-phenoxyethanol in the presence of sodium hydroxide. The resulting product is then reduced using hydrogen gas and a palladium catalyst. This process yields [3-(2-Phenoxyethylamino)phenyl]methanolmine in high purity.
Applications De Recherche Scientifique
[3-(2-Phenoxyethylamino)phenyl]methanolmine has been extensively studied for its pharmacological properties. It has been found to be an effective alpha-adrenergic blocker, which means that it can block the action of adrenaline and noradrenaline on alpha receptors in the body. This makes it useful in the treatment of conditions such as hypertension, pheochromocytoma, and Raynaud's disease.
Propriétés
IUPAC Name |
[3-(2-phenoxyethylamino)phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c17-12-13-5-4-6-14(11-13)16-9-10-18-15-7-2-1-3-8-15/h1-8,11,16-17H,9-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCBXWMHCIXUPQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCNC2=CC=CC(=C2)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[1-(2-Methoxy-5-methylphenyl)sulfonylpyrrolidin-2-yl]pyridine](/img/structure/B6639313.png)
![4-[1-(5-Chlorothiophen-2-yl)sulfonylpyrrolidin-2-yl]pyridine](/img/structure/B6639320.png)

![Cyclobutyl(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)methanone](/img/structure/B6639336.png)
![4-(7-Methylpyrrolo[2,3-d]pyrimidin-4-yl)morpholine](/img/structure/B6639337.png)
![4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B6639347.png)


![1-[2-Hydroxy-3-(1,2,3,4-tetrahydronaphthalen-1-yloxy)propyl]piperidine-4-carboxamide](/img/structure/B6639366.png)
![1-[[4-Amino-6-(4-fluoroanilino)-1,3,5-triazin-2-yl]methyl]piperidin-4-ol](/img/structure/B6639375.png)
![1-[(1-Benzyl-3-phenylpyrazol-4-yl)methylamino]propan-2-ol](/img/structure/B6639381.png)
![N-[3-(hydroxymethyl)phenyl]-1-oxo-2H-isoquinoline-3-carboxamide](/img/structure/B6639397.png)
![2-[N-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]anilino]ethanol](/img/structure/B6639399.png)